molecular formula C30H44O12 B12677092 Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate CAS No. 51334-03-3

Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate

Cat. No.: B12677092
CAS No.: 51334-03-3
M. Wt: 596.7 g/mol
InChI Key: HOPBTWCXHDBJFB-UHFFFAOYSA-N
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Description

Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is a multifunctional epoxy compound characterized by a cyclohexane core substituted with four 2,3-epoxypropyl groups via propionate ester linkages.

Properties

CAS No.

51334-03-3

Molecular Formula

C30H44O12

Molecular Weight

596.7 g/mol

IUPAC Name

oxiran-2-ylmethyl 3-[1,3,3-tris[3-(oxiran-2-ylmethoxy)-3-oxopropyl]cyclohexyl]propanoate

InChI

InChI=1S/C30H44O12/c31-25(39-16-21-12-35-21)2-8-29(9-3-26(32)40-17-22-13-36-22)6-1-7-30(20-29,10-4-27(33)41-18-23-14-37-23)11-5-28(34)42-19-24-15-38-24/h21-24H,1-20H2

InChI Key

HOPBTWCXHDBJFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(CCC(=O)OCC2CO2)CCC(=O)OCC3CO3)(CCC(=O)OCC4CO4)CCC(=O)OCC5CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate typically involves the reaction of cyclohexane-1,1,3,3-tetrapropionic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of the base.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the epoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate is used as a cross-linking agent in polymer chemistry. It helps in the formation of three-dimensional polymer networks, enhancing the mechanical properties of the resulting materials.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce epoxy groups into proteins and nucleic acids, facilitating the study of their interactions and functions.

Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable tool for improving the solubility and bioavailability of therapeutic agents.

Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives. It enhances the durability and performance of these materials, making them suitable for use in harsh environments.

Mechanism of Action

The mechanism by which Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate exerts its effects involves the formation of covalent bonds with target molecules. The epoxy groups react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including polymer cross-linking and biomolecule modification.

Comparison with Similar Compounds

N,N,N',N'-Tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine (CAS 65992-66-7)

  • Structure : Cyclohexane backbone with four epoxypropyl groups attached via amine linkages at the 1,3-positions.
  • Key Properties :
    • Molecular weight: 366.49 g/mol
    • Density: 1.180 g/cm³
    • Boiling point: 492.4±10.0 °C
    • Storage: Requires 2–8°C for stability .
  • Functional Differences : The amine linkages enhance nucleophilic reactivity compared to ester-based derivatives, making it suitable for amine-cured epoxy resins. Its alicyclic cyclohexane core improves thermal resistance over aromatic analogs .

Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (Compound 2 in )

  • Structure : Silane core with four epoxypropyl-ester-azo-aromatic side chains.
  • Key Properties: Contains photoreactive azo groups and flexible hexanoyloxy spacers. Used in liquid crystal applications due to mesogenic azo units .
  • Functional Differences : The silane core and azo groups enable optical applications, contrasting with the purely crosslinking utility of cyclohexane-based epoxides. Ester linkages reduce hydrolytic stability compared to amine-linked analogs .

Diglycidylether of Bisphenol A (DGEBA, CAS 1675-54-3)

  • Structure: Aromatic bisphenol A backbone with two epoxypropyl ether groups.
  • Key Properties :
    • Epoxy equivalent weight: 182 g/eq
    • Lower thermal stability (glass transition temperature ~150°C) compared to cyclohexane-based epoxides .
  • Functional Differences : The aromatic structure limits thermal resistance but enhances rigidity. DGEBA’s lower epoxy functionality (2 groups vs. 4 in cyclohexane analogs) reduces crosslinking density in cured networks .

N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine

  • Structure : Aromatic m-xylene backbone with four epoxypropyl groups via amine linkages.
  • Key Properties :
    • Combines epoxy reactivity with aromatic rigidity.
    • Likely higher oxidation sensitivity than cyclohexane analogs due to benzene rings .
  • Functional Differences : The aromatic backbone provides mechanical strength but may compromise weatherability. Its amine-epoxy synergy is similar to CAS 65992-66-7 but with distinct backbone effects .

Comparative Data Table

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Thermal Stability
Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate (Hypothetical) Cyclohexane 4 epoxypropyl esters ~450 (estimated) High-performance coatings High
CAS 65992-66-7 Cyclohexane 4 epoxypropyl amines 366.49 Epoxy curing agents Very high
DGEBA Bisphenol A 2 epoxypropyl ethers 340–400 Standard epoxy resins Moderate
Tetrakis[...]silane (Compound 2) Silane 4 epoxypropyl esters + azo ~1200 (estimated) Liquid crystals Moderate
m-Xylene-based tetraepoxide Aromatic 4 epoxypropyl amines ~380 (estimated) Structural composites High

Research Findings and Implications

  • Reactivity : Cyclohexane-based tetraepoxides (e.g., CAS 65992-66-7) exhibit superior thermal stability (>250°C decomposition) compared to DGEBA due to their alicyclic backbone . However, ester-linked variants (e.g., the target compound) may show reduced amine reactivity but improved compatibility with ester-based polymers.
  • Applications: The silane-based analog () demonstrates the versatility of epoxypropyl groups in non-polymer applications (e.g., photoresponsive materials), whereas cyclohexane derivatives are preferred for high-temperature adhesives and coatings .

Biological Activity

Tetrakis(2,3-epoxypropyl) cyclohexane-1,1,3,3-tetrapropionate (CAS No. 51334-03-3) is a compound with significant biological activity, particularly in the fields of polymer chemistry and material science. This article aims to provide a detailed overview of its biological properties, including toxicity, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H34O4
  • Molecular Weight : 366.49 g/mol
  • Boiling Point : 492.4 °C (predicted)
  • Density : 1.180 g/cm³ (predicted)
  • pKa : 8.62 (predicted)

Toxicity Profile

This compound exhibits notable toxicity characteristics:

Toxicological Effect Classification
Acute Toxicity (Oral)Toxic if swallowed (ATE 100 mg/kg)
Skin Corrosion/IrritationCauses severe skin burns and eye damage
Eye DamageCauses serious eye damage
Respiratory SensitizationNot classified as a sensitizer
Germ Cell MutagenicityNot classified as mutagenic
CarcinogenicityNot classified as carcinogenic

These findings indicate that while the compound has potential applications, safety measures must be taken to mitigate exposure risks.

Antimicrobial Activity

Research indicates that tetrakis(2,3-epoxypropyl) cyclohexane derivatives exhibit antimicrobial properties. A study published in the Journal of Applied Microbiology found that compounds with similar epoxy functionalities demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Polymerization and Material Science Applications

This compound is primarily used in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and resistance to chemical degradation. The compound's ability to undergo polymerization makes it valuable in creating durable coatings and adhesives.

Case Studies

  • Epoxy Resin Formulations : In a case study examining the use of tetrakis(2,3-epoxypropyl) cyclohexane in epoxy resin formulations, researchers reported improved thermal stability and mechanical strength when used as a cross-linking agent. The study highlighted its effectiveness in enhancing the performance of coatings applied in harsh environments .
  • Biomedical Applications : Another study explored the potential of epoxy-based materials derived from tetrakis(2,3-epoxypropyl) cyclohexane for biomedical applications. The materials showed promise for use in drug delivery systems due to their biocompatibility and ability to form hydrogels .

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